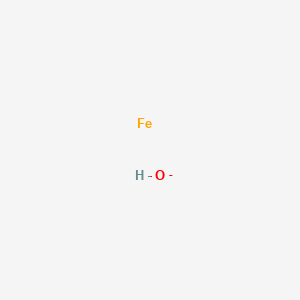
Iron;hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron hydroxide is an inorganic compound that exists in two primary forms: iron(II) hydroxide (Fe(OH)₂) and iron(III) hydroxide (Fe(OH)₃). . These compounds are significant in various chemical and industrial processes due to their unique properties and reactivity.
Aplicaciones Científicas De Investigación
Iron hydroxides have a wide range of applications in various fields:
Chemistry: Used as catalysts in chemical reactions and as precursors for other iron compounds.
Industry: Employed in water treatment processes as flocculants to remove suspended particles and in the production of pigments and other iron compounds
Mecanismo De Acción
Direcciones Futuras
Iron hydroxide plays a significant role in various fields. With the current trends of increasing environmental investments and possibly rising energy costs, the importance of cost-effective and eco-friendly technologies like biogas plants for energy production will likely escalate, boosting the use of iron hydroxide in biogas production . The global Iron Hydroxide market was valued at US$ million in 2023 and is projected to reach US$ million by 2030 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Iron(II) Hydroxide: This compound is commonly synthesized by reacting iron(II) salts, such as iron(II) sulfate or iron(II) chloride, with a strong base like sodium hydroxide. The reaction produces a precipitate of iron(II) hydroxide: [ \text{FeSO}_4 + 2\text{NaOH} \rightarrow \text{Fe(OH)}_2 + \text{Na}_2\text{SO}_4 ] [ \text{FeCl}_2 + 2\text{NaOH} \rightarrow \text{Fe(OH)}_2 + 2\text{NaCl} ]
Iron(III) Hydroxide: This compound is synthesized by adding a solution of iron(III) salt, such as iron(III) chloride or nitrate, to a strong base like sodium hydroxide, resulting in a precipitate of iron(III) hydroxide: [ \text{Fe}^{3+} + 3\text{OH}^- \rightarrow \text{Fe(OH)}_3 ]
Industrial Production Methods: Industrial production of iron hydroxides often involves large-scale precipitation reactions using iron salts and bases under controlled conditions to ensure purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Iron(II) hydroxide readily oxidizes to form iron(III) hydroxide when exposed to air: [ 4\text{Fe(OH)}_2 + \text{O}_2 + 2\text{H}_2\text{O} \rightarrow 4\text{Fe(OH)}_3 ]
Reduction: Iron(III) hydroxide can be reduced to iron(II) hydroxide under certain conditions.
Decomposition: When heated, iron(III) hydroxide decomposes to form iron(III) oxide and water: [ 2\text{Fe(OH)}_3 \rightarrow \text{Fe}_2\text{O}_3 + 3\text{H}_2\text{O} ]
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen, carbon monoxide.
Bases: Sodium hydroxide, potassium hydroxide.
Major Products Formed:
Iron(III) Oxide (Fe₂O₃): Formed from the decomposition of iron(III) hydroxide.
Iron(II) Hydroxide (Fe(OH)₂): Formed from the reduction of iron(III) hydroxide.
Comparación Con Compuestos Similares
Iron hydroxides can be compared with other similar compounds such as:
Iron(II) Oxide (FeO): A black powder that is less reactive than iron(II) hydroxide.
Iron(III) Oxide (Fe₂O₃): A red-brown powder that is more stable and commonly used as a pigment.
Magnetite (Fe₃O₄): A mixed-valence iron oxide that exhibits magnetic properties and is used in various industrial applications
Iron hydroxides are unique due to their ability to undergo oxidation and reduction reactions, making them versatile in various chemical processes and applications.
Propiedades
IUPAC Name |
iron;hydroxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H2O/h;1H2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPSFPXMYGFAQW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeHO- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.85 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11113-66-9 |
Source


|
| Record name | Iron hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11113-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]benzamide](/img/new.no-structure.jpg)
![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]propanamide](/img/structure/B1175155.png)

